4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide
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Overview
Description
4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide is an organic compound with a molecular formula of C12H18N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide typically involves the alkylation of N,N-dimethylbenzamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-dimethylbenzamide
- 4-amino-N-methylbenzamide
- N,N-dimethyl-4-aminobenzamide
Uniqueness
4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(14)5-6-11(12)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFNPHRCRRRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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